tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate
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Overview
Description
Tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate is a complex organic compound that features a boronic ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a boronic ester derivative under controlled conditions. The reaction is often catalyzed by palladium acetate and requires a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in cross-coupling reactions.
Sodium Acetate: Acts as a base in many reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it valuable in cross-coupling reactions, which are essential in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
What sets tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate apart is its specific structural configuration, which provides unique reactivity and stability. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C21H32BNO4 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-17-11-9-14-12-16(10-8-15(14)13-17)22-26-20(4,5)21(6,7)27-22/h8,10,12,17H,9,11,13H2,1-7H3,(H,23,24) |
InChI Key |
KBEVOGLZFVQKOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(CC3)NC(=O)OC(C)(C)C)C=C2 |
Origin of Product |
United States |
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